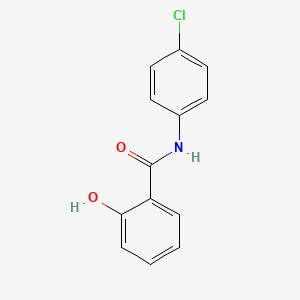

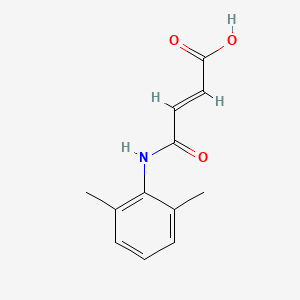

N-(4-Chlorophenyl)-2-hydroxybenzamide

Descripción general

Descripción

N-(4-Chlorophenyl)-2-hydroxybenzamide is a compound that has been studied in various contexts, particularly in the field of medicinal chemistry. While the provided papers do not directly discuss N-(4-Chlorophenyl)-2-hydroxybenzamide, they do provide insights into similar compounds, which can be used to infer certain properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the condensation of different chemical moieties, as seen in the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which was prepared through a multi-step process involving condensation, chlorination, and further condensation with ethane-1,2-diamine . Similarly, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involved characterizations such as H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods . These methods are likely applicable to the synthesis and characterization of N-(4-Chlorophenyl)-2-hydroxybenzamide.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(4-Chlorophenyl)-2-hydroxybenzamide has been determined using X-ray diffraction, which provides information on bond lengths, angles, and overall molecular conformation . Density functional theory (DFT) calculations are also used to predict and compare molecular structures and properties . These techniques would be relevant for analyzing the molecular structure of N-(4-Chlorophenyl)-2-hydroxybenzamide.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied, such as the selective formation of N-acetoxy-N-methoxy-4-nitrobenzamide from N-chloro-N-methoxy-4-nitrobenzamide . The reductive chemistry of related compounds has also been explored, revealing insights into the electron-affinic sites and the formation of cytotoxic reduction products . These studies can shed light on the potential chemical reactions that N-(4-Chlorophenyl)-2-hydroxybenzamide may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through various analytical techniques. For instance, the molar refraction and polarizability of an antiemetic drug were studied using density and refractive index measurements . The crystal structure and hydrogen bonding patterns of N-(2,4-Dichlorophenyl)benzamide were analyzed to understand its conformation and intermolecular interactions . These methods can be applied to determine the physical and chemical properties of N-(4-Chlorophenyl)-2-hydroxybenzamide.

Relevant Case Studies

Several of the papers discuss the biological activity of compounds similar to N-(4-Chlorophenyl)-2-hydroxybenzamide. For example, certain benzamide derivatives have been shown to possess high affinity and selectivity for dopamine D4 receptors, which could have implications for the treatment of neurological disorders . The antiproliferative activity of synthesized compounds against various cancer cell lines has also been evaluated, providing a potential case study for the application of N-(4-Chlorophenyl)-2-hydroxybenzamide in cancer research .

Aplicaciones Científicas De Investigación

Synthesis and Characterization in Chemistry

- Dye Synthesis : A study by Grad et al. (2013) discusses the synthesis of new symmetrical disazo direct dyes using N-(4-Chlorophenyl)-2-hydroxybenzamide as a component. The dyes demonstrate good coloring power and are analyzed using techniques like thin layer chromatography and electronic spectra (Grad et al., 2013).

Medicinal Chemistry and Pharmacology

- Anticancer Potential : Tang et al. (2017) investigated niclosamide derivatives, including those related to N-(4-Chlorophenyl)-2-hydroxybenzamide, for their potential as anticancer agents. Certain derivatives showed significant cytotoxicity against cancer cell lines, suggesting a promising avenue for cancer treatment (Tang et al., 2017).

- Antibacterial Applications : Research by Ienascu et al. (2022) on chloro-substituted salicylanilide derivatives, including N-(4-Chlorophenyl)-2-hydroxybenzamide, demonstrated antibacterial activity, especially against Gram-positive bacteria. This study highlights the potential of these compounds in addressing bacterial infections (Ienascu et al., 2022).

Neuropharmacology

- Dopamine Receptor Research : Colabufo et al. (2001) used a compound similar to N-(4-Chlorophenyl)-2-hydroxybenzamide for determining dopamine D(4) receptor density in rat striatum. This has implications in studying neurological disorders and pharmacological interventions (Colabufo et al., 2001).

Material Science

- Nanomaterial Research : The properties of N-(4-Chlorophenyl)-2-hydroxybenzamide are being explored in the context of nanomaterials, which could have wide-ranging applications in technology and materials engineering.

Other Applications

- Antiviral Research : Xu et al. (2020) reported on N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as potent inhibitors of human adenovirus, showcasing their potential in antiviral therapies (Xu et al., 2020).

- Neuroscience : Farr et al. (2019) investigated phenylbenzamides, structurally similar to N-(4-Chlorophenyl)-2-hydroxybenzamide, for their role in reducing cerebral edema and improving outcomes in CNS injuries (Farr et al., 2019).

Safety And Hazards

Direcciones Futuras

The future directions for research on “N-(4-Chlorophenyl)-2-hydroxybenzamide” are not clearly defined . Further studies could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the development of new applications for this compound.

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNNYLFMWONSIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063129 | |

| Record name | Benzamide, N-(4-chlorophenyl)-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chlorophenyl)-2-hydroxybenzamide | |

CAS RN |

3679-63-8 | |

| Record name | 4′-Chlorosalicylanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3679-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(4-chlorophenyl)-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003679638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Chlorosalicylanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Chlorosalicylanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(4-chlorophenyl)-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-(4-chlorophenyl)-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[(3-Methylphenyl)imino]diacetic acid](/img/structure/B3032616.png)

![Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-](/img/structure/B3032619.png)

![3-[(3,5-dichlorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3032622.png)

![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3032624.png)

![Bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3032626.png)

![2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid](/img/structure/B3032634.png)